molecular formula C55H98O6 B1244625 [(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No.: B1244625
M. Wt: 855.4 g/mol
InChI Key: FTMDHBKIGZUTJX-MRKXGPBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a triglyceride, a type of lipid molecule composed of one glycerol molecule esterified with three fatty acid chains. In this specific compound, the fatty acid chains are palmitic acid (16:0) and arachidonic acid (20:4(5Z,8Z,11Z,14Z)). Triglycerides are essential components of human metabolism and are found in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical or enzymatic methods. Chemical synthesis often involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Enzymatic synthesis, on the other hand, employs lipases to catalyze the esterification reaction under milder conditions.

Industrial Production Methods

Industrial production of triglycerides like this compound often utilizes enzymatic methods due to their specificity and environmentally friendly nature. The process involves the use of immobilized lipases in a bioreactor, allowing for continuous production and easy separation of the product.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the arachidonic acid chain are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.

    Hydrolysis: The ester bonds can be hydrolyzed by lipases or chemical reagents, resulting in the release of free fatty acids and glycerol.

    Transesterification: This reaction involves the exchange of fatty acid chains with other alcohols or esters, often catalyzed by lipases or chemical catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions, as well as enzymatic catalysis, are commonly used.

    Transesterification: Methanol or ethanol in the presence of a catalyst such as sodium methoxide or lipase.

Major Products

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids and glycerol.

    Transesterification: New esters and glycerol.

Scientific Research Applications

[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has various applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.

    Biology: Investigated for its role in cellular metabolism and signaling pathways.

    Medicine: Studied for its involvement in inflammatory processes and potential therapeutic targets.

    Industry: Utilized in the production of biofuels and as a component in cosmetic formulations.

Mechanism of Action

The biological effects of [(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate are primarily mediated through its hydrolysis to release free fatty acids, which can act as signaling molecules. Arachidonic acid, in particular, is a precursor to eicosanoids, which are potent mediators of inflammation and other physiological processes. The compound interacts with various enzymes and receptors, influencing pathways such as the cyclooxygenase and lipoxygenase pathways.

Comparison with Similar Compounds

Similar Compounds

  • TG(16:0/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
  • TG(16:0/20:4(8Z,11Z,14Z,17Z)/20:5(5Z,8Z,11Z,14Z,17Z))
  • TG(20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z))

Uniqueness

[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of fatty acid chains, particularly the presence of arachidonic acid, which plays a crucial role in inflammatory responses. This distinguishes it from other triglycerides that may contain different fatty acid compositions and thus exhibit different biological activities.

Properties

Molecular Formula

C55H98O6

Molecular Weight

855.4 g/mol

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h16,19,25-26,28,31,36,39,52H,4-15,17-18,20-24,27,29-30,32-35,37-38,40-51H2,1-3H3/b19-16-,26-25-,31-28-,39-36-/t52-/m1/s1

InChI Key

FTMDHBKIGZUTJX-MRKXGPBNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

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